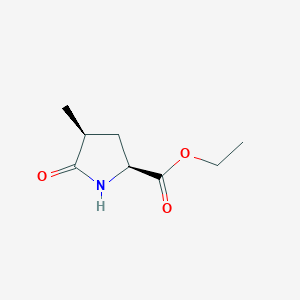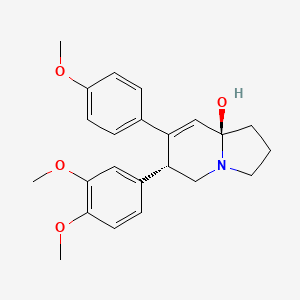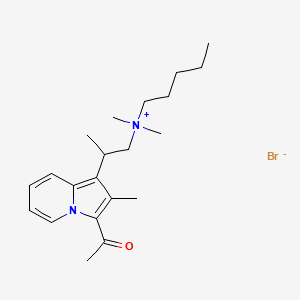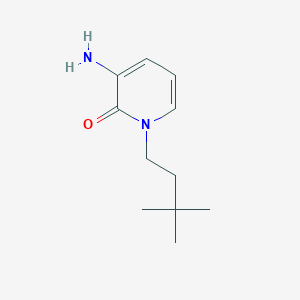![molecular formula C9H9N3O2 B13092070 2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
2,3-Dimethoxypyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxypyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a pyridine ring fused to a pyrazine ring, with two methoxy groups attached at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxypyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the condensation of aromatic 1,2-diamino and 1,2-diketone compounds, followed by post-condensation modifications such as the Suzuki–Miyaura coupling reaction. This reaction is conducted in the presence of palladium catalysts like Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) using potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
2,3-Dimethoxypyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce partially or fully reduced pyridopyrazine compounds.
科学的研究の応用
2,3-Dimethoxypyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensing agent due to its electrochemical properties.
Medicine: Explored for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of nonlinear optical materials and other advanced materials.
作用機序
The mechanism of action of 2,3-Dimethoxypyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2,3-Dimethoxypyrido[2,3-b]pyrazine can be compared with other pyridopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
These comparisons highlight the unique properties of this compound, such as its specific electrochemical and nonlinear optical properties, which make it valuable for certain applications.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
2,3-dimethoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H9N3O2/c1-13-8-9(14-2)12-7-6(11-8)4-3-5-10-7/h3-5H,1-2H3 |
InChIキー |
AOLULOKZOGPFJI-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(N=CC=C2)N=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)

![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)

![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)




